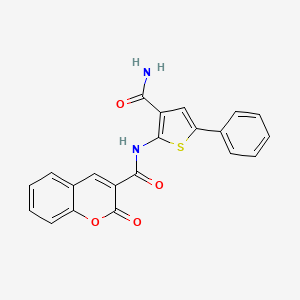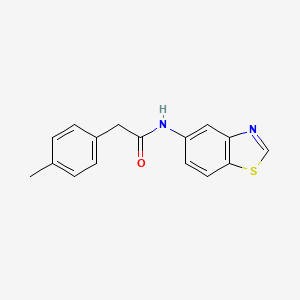
N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide (hereafter referred to as N-CPC) is a synthetic molecule with a variety of potential applications in scientific research. N-CPC has been studied in the fields of biochemistry, physiology, and pharmacology, and is of particular interest due to its ability to affect biological processes at the molecular level.
科学的研究の応用
N-CPC has been studied for its potential applications in a variety of scientific research fields. It has been used as a tool to study the effects of different drugs on biological processes, as well as to investigate the mechanism of action of certain drugs. N-CPC has also been used to study the effects of certain proteins on cellular processes, and to investigate the biochemical and physiological effects of certain compounds.
作用機序
The exact mechanism of action of N-CPC is not yet fully understood. However, it is believed that N-CPC binds to certain proteins in the cell, which then triggers a cascade of biochemical and physiological effects. This binding is thought to be mediated by the molecule’s unique structure, which allows it to interact with specific proteins in a specific way.
Biochemical and Physiological Effects
N-CPC has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to affect the activity of certain enzymes, as well as the expression of certain genes. In addition, it has been shown to affect the activity of certain hormones, as well as the activity of certain receptors. These effects can lead to a variety of changes in the cell, including changes in cell growth, differentiation, and metabolism.
実験室実験の利点と制限
The use of N-CPC in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is relatively inexpensive. Second, it is a highly specific molecule, which allows researchers to study the effects of certain drugs on specific proteins. Finally, it is a stable molecule, which makes it suitable for long-term experiments.
On the other hand, there are some limitations to using N-CPC in laboratory experiments. First, it is a synthetic molecule, and thus may not be as effective as natural molecules in certain experiments. Second, it is not always easy to control the concentration of N-CPC in experiments, which can lead to inconsistent results. Finally, the exact mechanism of action of N-CPC is not yet fully understood, which can limit the interpretation of results.
将来の方向性
There are a number of potential future directions for the study of N-CPC. First, further research is needed to better understand the exact mechanism of action of N-CPC and how it affects cellular processes. Second, studies are needed to investigate the potential use of N-CPC as a drug delivery system. Third, further research is needed to explore the potential applications of N-CPC in the fields of biochemistry, physiology, and pharmacology. Fourth, studies are needed to investigate the potential use of N-CPC in the development of new drugs and therapies. Finally, further research is needed to investigate the potential use of N-CPC in the diagnosis and treatment of diseases.
合成法
N-CPC is typically synthesized through a process known as the Ugi four-component reaction. This method involves the combination of four different starting materials, including an amine, a carboxylic acid, an isocyanide, and an aldehyde, to form a single product. The reaction is carried out in an aqueous solution at room temperature, and is typically completed within one hour. The Ugi reaction is a versatile and efficient method for the synthesis of N-CPC, and has been used in a variety of research studies.
特性
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c22-18(24)14-11-17(12-6-2-1-3-7-12)28-20(14)23-19(25)15-10-13-8-4-5-9-16(13)27-21(15)26/h1-11H,(H2,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXRTVVHMIAMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496997.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497003.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497042.png)
![methyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B6497054.png)
![1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one](/img/structure/B6497058.png)

![7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497065.png)
![2-[4-(morpholine-4-sulfonyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497068.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol](/img/structure/B6497077.png)
![2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497081.png)
![2-[3-(pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497088.png)

